molecular formula C12H18N4O2 B8544972 TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE

TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE

Cat. No.: B8544972
M. Wt: 250.30 g/mol
InChI Key: STNFTPQLDBTUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further linked to a carbamic acid ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE typically involves multiple steps. One common method starts with the preparation of the cyclopropyl-pyrimidine intermediate, which is then reacted with tert-butyl carbamate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.

Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE apart from these similar compounds is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of applications in various scientific fields.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminopyrimidin-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C12H18N4O2/c1-11(2,3)18-10(17)16-12(5-6-12)9-14-7-4-8(13)15-9/h4,7H,5-6H2,1-3H3,(H,16,17)(H2,13,14,15)

InChI Key

STNFTPQLDBTUQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Dimethylamino-acrylonitrile (0.05 mL, 0.50 mmol) was dissolved in EtOH (1 mL) and NaOEt solution (21 wt % in EtOH, 0.19 mL, 0.50 mmol) was added. This was stirred for 1 h and then (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride (50 mg, 0.25 mmol) was added. The reaction was stirred for 1.5 h at 60° C. and then solid NH4Cl (27 mg, 0.50 mmol) and NH3 (7 M in MeOH, 0.50 mL, 3.5 mmol) were added and stirring was continued at 60° C. for 1 h and then at 100° C. for 17 h. Additional 3-dimethylamino-acrylonitrile (0.1 mL, 0.87 mmol) was added to the reaction and stirring was continued at 100° C. for 22 h. The solvent was removed under a stream of N2 and the residue was directly purified by reversed phase HPLC (20% MeCN/H2O+0.1% TFA) to give a red semisolid that was neutralized by dissolving in EtOAc (5 mL) and washing with saturated aqueous NaHCO3 (2×5 mL). The organic phase was dried with Na2SO4 and concentrated to give 29 mg of the title compound as a red semisolid, m/z 251.44 [M+1]+.
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
27 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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